![molecular formula C27H28N2O5S B2878453 N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide CAS No. 1251553-40-8](/img/structure/B2878453.png)
N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide
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Description
N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H28N2O5S and its molecular weight is 492.59. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biochemical Evaluation
Research in the area of medicinal chemistry has led to the synthesis of compounds related to N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide, focusing on their potential as biochemical inhibitors. For instance, compounds have been developed to inhibit kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is significant in the context of neuronal injury and diseases such as Alzheimer's and Parkinson's. Such compounds can significantly impact the pathophysiological understanding and treatment strategies of these conditions (Röver et al., 1997).
Anti-Inflammatory and Analgesic Properties
The structural motif of benzenesulfonamide, as found in N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide, has been utilized in the design of selective COX-2 inhibitors. This line of research has led to the identification of compounds with potential anti-inflammatory and analgesic applications. Notably, the introduction of specific functional groups has been shown to enhance selectivity and efficacy, making these compounds candidates for the treatment of conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Endothelin Receptor Antagonism
Research into cardiovascular health has identified compounds structurally related to N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide as effective endothelin receptor antagonists. These findings are crucial for developing treatments against conditions such as pulmonary arterial hypertension and chronic heart failure. The ability of these compounds to block endothelin receptors can mitigate the effects of endothelin-1, a potent vasoconstrictor involved in the pathogenesis of cardiovascular diseases (Zuccarello et al., 1996).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-4-32-22-17-15-21(16-18-22)27-28-24(20(3)34-27)19-29(25-13-9-10-14-26(25)33-5-2)35(30,31)23-11-7-6-8-12-23/h6-18H,4-5,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBUOJFMHKQCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OCC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-N-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzenesulfonamide |
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